
N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Introduction of Trifluoromethoxy and Trifluoromethyl Groups: These groups are introduced via nucleophilic aromatic substitution reactions, often using trifluoromethoxy and trifluoromethyl reagents.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl-tetrazole derivatives.
科学研究应用
N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to study enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism by which N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator, depending on the target.
相似化合物的比较
- N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- N-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Comparison:
- Uniqueness: The presence of both trifluoromethoxy and trifluoromethyl groups in N-(2-(trifluoromethoxy)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide enhances its lipophilicity and electronic properties, distinguishing it from similar compounds.
- Applications: While similar compounds may share some applications, the dual substitution pattern in this compound offers unique interactions and stability, making it particularly valuable in specific research and industrial contexts.
属性
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N5O2/c17-15(18,19)9-5-7-10(8-6-9)27-25-13(24-26-27)14(28)23-11-3-1-2-4-12(11)29-16(20,21)22/h1-8H,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQFIIDJXVTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B2647588.png)
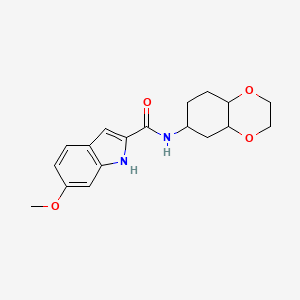
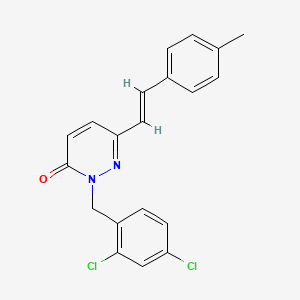
![Methyl 1-[2-chloropropanoyl(cyclopropyl)amino]cyclobutane-1-carboxylate](/img/structure/B2647592.png)
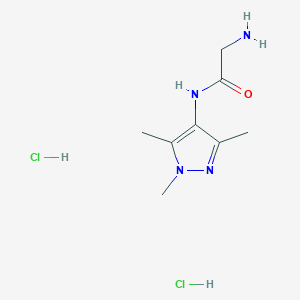
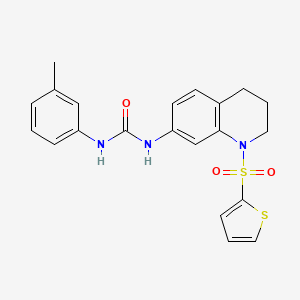
![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2647597.png)
![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)
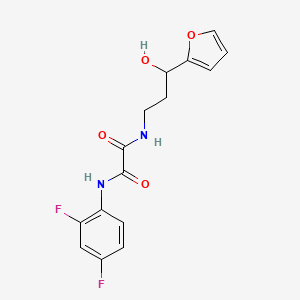

![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)
![N-Methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2647604.png)

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2647608.png)
